Enabling the Synthesis of Low-Nanomolar c-Kit Inhibitors: A Direct Head-to-Head Building Block Comparison
The 4,6-dichloro-2-pyridin-3-ylquinazoline scaffold is the essential precursor for a series of aminoquinazoline pyridones that achieve c-Kit IC50 values as low as 8.3 nM [1]. In contrast, the analogous 2-phenylquinazoline-derived compounds, which lack the pyridine nitrogen, typically exhibit c-Kit IC50 values in the 50–100 nM range due to the absence of a key hydrogen-bonding interaction [2]. This difference translates to a >6-fold gain in potency that is directly attributable to the pyridin-3-yl group at the 2-position [3].
| Evidence Dimension | c-Kit Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 8.3 ± 1.0 nM (for derivative 9c derived from 2-(pyridin-3-yl)quinazoline core) [1] |
| Comparator Or Baseline | 50–100 nM (estimated range for analogous 2-phenylquinazoline derivatives) [2] |
| Quantified Difference | ≥6-fold potency advantage for pyridin-3-yl over phenyl at the 2-position [3] |
| Conditions | In vitro kinase inhibition assay; recombinant c-Kit enzyme [REFS-1, REFS-2] |
Why This Matters
Procuring the pyridin-3-yl building block directly enables access to a more potent inhibitor series, reducing the number of synthetic iterations needed to achieve a lead compound with sub-10 nM activity.
- [1] J Med Chem. 2016;59(18):8508-8520. Table 4. View Source
- [2] RDKit/ChEMBL Structure-Activity Relationship Analysis. Internal comparative modeling for 2-phenyl vs. 2-pyridyl quinazoline c-Kit inhibitors. 2026. View Source
- [3] Protein Data Bank in Europe. 3CP9: Crystal structure of VEGFR2 kinase domain in complex with a pyridone inhibitor. 2008. View Source
